Product packaging for Monodecarboxy Piperacilloic Acid(Cat. No.:CAS No. 64817-23-8)

Monodecarboxy Piperacilloic Acid

Cat. No.: B582121
CAS No.: 64817-23-8
M. Wt: 491.563
InChI Key: PERAIFYAYPAERV-OAGGEKHMSA-N
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Description

Contextualization within Beta-Lactam Antibiotic Degradation Pathways

The formation of Monodecarboxy piperacilloic acid is a direct consequence of the degradation of piperacillin (B28561). The degradation process is initiated by the hydrolysis of the strained four-membered β-lactam ring, a characteristic feature of all penicillin antibiotics. This ring-opening is catalyzed by various conditions, including acidic or alkaline environments, heat, and the presence of β-lactamase enzymes produced by resistant bacteria.

The initial hydrolysis of the β-lactam ring in piperacillin leads to the formation of piperacilloic acid . This intermediate is generally unstable and can undergo further chemical transformations. One of the key subsequent reactions is decarboxylation, where a carboxyl group is removed from the molecule, yielding this compound. This degradation pathway is a common fate for many penicillin-type antibiotics, highlighting the importance of understanding the formation and properties of such degradation products for ensuring the quality and efficacy of pharmaceutical preparations. Studies have shown that under acidic conditions, piperacillin's degradation is pronounced, leading to the formation of various byproducts, including those resulting from hydrolysis and subsequent reactions. researchgate.netresearchgate.net

Academic Significance as a Piperacillin Metabolite and Pharmaceutical Impurity

This compound holds significance in two primary domains: as a potential, though minor, metabolite of piperacillin in biological systems and, more prominently, as a critical pharmaceutical impurity. In the context of drug metabolism, while the primary metabolite of piperacillin identified in human studies is desethylpiperacillin, the potential for in vivo degradation to this compound exists, particularly in the gastrointestinal tract or at the site of infection where pH conditions might favor its formation. nih.gov However, its major relevance lies in the field of pharmaceutical sciences.

As a known impurity, this compound, also referred to as Piperacillin EP Impurity C, is a key marker for the stability and purity of piperacillin formulations. nih.gov Regulatory bodies worldwide have stringent requirements for the identification and quantification of such impurities in drug substances and products. The presence of degradation products beyond acceptable limits can indicate improper manufacturing or storage conditions and may impact the safety and efficacy of the antibiotic. Therefore, robust analytical methods, such as High-Performance Liquid Chromatography (HPLC), are essential for monitoring the levels of this compound in piperacillin preparations. who.intresearchgate.netijpsm.com

Structural Elucidation and Isomeric Considerations

The chemical structure of this compound is derived from the parent piperacillin molecule. Its systematic name provides clues to its structure, indicating the removal of a carboxyl group from piperacilloic acid.

The parent molecule, piperacillin, possesses multiple chiral centers, which are carbon atoms bonded to four different groups. This stereochemical complexity is carried over to its degradation products. Consequently, this compound exists as a mixture of diastereomers . Diastereomers are stereoisomers that are not mirror images of each other and have different physical properties. The specific chiral centers from the original piperacillin molecule that are retained in this compound contribute to its isomeric complexity. Understanding the number and nature of these diastereomers is crucial for its complete characterization and for the development of specific analytical methods. who.int

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H29N5O6S B582121 Monodecarboxy Piperacilloic Acid CAS No. 64817-23-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R,4S)-2-[[[(2R)-2-[(4-ethyl-2,3-dioxopiperazine-1-carbonyl)amino]-2-phenylacetyl]amino]methyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29N5O6S/c1-4-26-10-11-27(19(30)18(26)29)21(33)25-15(13-8-6-5-7-9-13)17(28)23-12-14-24-16(20(31)32)22(2,3)34-14/h5-9,14-16,24H,4,10-12H2,1-3H3,(H,23,28)(H,25,33)(H,31,32)/t14-,15-,16+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PERAIFYAYPAERV-OAGGEKHMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(C(=O)C1=O)C(=O)NC(C2=CC=CC=C2)C(=O)NCC3NC(C(S3)(C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1CCN(C(=O)C1=O)C(=O)N[C@H](C2=CC=CC=C2)C(=O)NC[C@@H]3N[C@H](C(S3)(C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29N5O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

491.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64817-23-8
Record name Penilloic acids of piperacillin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064817238
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name MONODECARBOXY PIPERACILLOIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4MXX6GAA2S
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Mechanisms and Pathways of Formation

Hydrolytic Cleavage of the Beta-Lactam Ring in Piperacillin (B28561)

The defining structural feature of piperacillin is its four-membered β-lactam ring, which is essential for its antibacterial activity. ebi.ac.uk This strained ring is susceptible to hydrolysis, a process that opens the ring and renders the antibiotic inactive. researchgate.net This cleavage can occur through both non-enzymatic chemical degradation and enzyme-mediated pathways. nih.gov

In aqueous solutions, piperacillin can undergo spontaneous chemical hydrolysis. This non-enzymatic degradation involves the nucleophilic attack of a water molecule on the carbonyl carbon of the β-lactam ring. This process leads to the opening of the ring and the formation of the inactive derivative, Piperacilloic Acid. Studies have shown that this degradation can be catalyzed by both acidic and alkaline conditions. mdpi.com For instance, piperacillin degradation is observed in both acidic media (e.g., 0.001M HCl) and alkaline solutions (e.g., 0.001M NaOH). mdpi.com The hydrolysis of the β-lactam moiety follows pseudo-first-order kinetics.

A primary mechanism of bacterial resistance to β-lactam antibiotics is the production of β-lactamase enzymes. nih.govnih.govnih.gov These enzymes catalyze the hydrolysis of the amide bond in the β-lactam ring, effectively deactivating the antibiotic molecule. nih.govwikipedia.org When piperacillin is exposed to bacteria producing these enzymes, such as certain strains of Enterobacter cloacae or those expressing TEM, SHV, or OXA-type β-lactamases, it is rapidly hydrolyzed to Piperacilloic Acid. wikipedia.orgwikipedia.orgnih.gov The hydrolytic activity of these enzymes is a significant pathway for the formation of piperacillin degradation products. researchgate.netnih.gov The process involves an acyl-enzyme intermediate that is quickly hydrolyzed, releasing the inactive antibiotic and regenerating the free enzyme. nih.gov

Factors Influencing Formation Kinetics

The rate at which piperacillin degrades, leading to the formation of its byproducts, is significantly influenced by several environmental and chemical factors.

The stability of piperacillin is highly dependent on the pH of its environment. The degradation rate generally follows a U-shaped curve with respect to pH, exhibiting the greatest stability at near-neutral pH values. Both acidic and alkaline conditions accelerate the hydrolysis of the β-lactam ring.

Alkaline Conditions: Degradation is significantly faster in alkaline environments. In a solution with a pH of 10.0 at 37°C, piperacillin was found to be completely decomposed after just one hour. nih.gov At a pH of 9.5 and 35°C, two degradation pathways were observed with rate constants of 0.12 h⁻¹ and 2.7 h⁻¹. frontiersin.org Complete degradation can occur within hours at a pH of 11. frontiersin.org

Acidic Conditions: Acidic conditions also promote degradation. At a pH of 3.0 and 37°C, 31% of piperacillin was decomposed after 24 hours. nih.gov Forced degradation studies show that at room temperature, piperacillin can be degraded within 20 minutes in 0.03 N HCl. mdpi.com

Optimal Stability: The highest stability for piperacillin is typically observed in the pH range of 6.0 to 7.0. nih.govresearchgate.net Studies have shown that using a citrate-buffered saline diluent to maintain a neutral pH of around 7.0 significantly improves piperacillin stability compared to unbuffered saline solutions. researchgate.net

pHTemperature (°C)Time% DegradationReference
3.03724 h31% nih.gov
4.03724 h< 31% (More stable than pH 3) nih.gov
5.03724 h< 31% (More stable than pH 3) nih.gov
6.03724 hHighest Stability nih.gov
10.0371 h100% nih.gov

Temperature is a critical factor affecting the rate of piperacillin degradation. As with most chemical reactions, higher temperatures accelerate the degradation process.

Refrigerated Storage: Solutions of piperacillin are significantly more stable at refrigerated temperatures (2-8°C). Studies have demonstrated that piperacillin solutions can be stable for 28 to 35 days at 5°C. cjhp-online.ca

Room Temperature: At room temperature (23-25°C), stability is drastically reduced. Piperacillin solutions may only be stable for 2 days at 25°C. Substantial degradation of 49% was observed for piperacillin in human plasma after 24 hours at room temperature. asm.org

Elevated Temperatures: At temperatures above 25°C, such as body temperature (37°C), degradation is even more rapid. mdpi.comresearchgate.net One study noted that heating a piperacillin solution at 75°C was necessary to achieve degradation within one hour for experimental purposes. mdpi.com The degradation of β-lactams generally follows the Arrhenius equation, which describes the quantitative relationship between temperature and reaction rate. acs.org

TemperatureStorage TimeStability (% Remaining)Reference
5°C28 daysStable
4°C35 days> 90% cjhp-online.ca
25°C2 daysStable
Room Temp (RT)24 h~51% (49% degradation) asm.org
30°C48 hours~92.5% (7.5% loss)
37°C24 hUnstable mdpi.com

The stability of piperacillin and consequently the rate of formation of its degradation products are also affected by the solvent system and the composition of the solution matrix.

Diluents: Common intravenous diluents such as 5% Dextrose in Water (D5W) and 0.9% Sodium Chloride (Normal Saline, NS) can affect stability differently. Some studies show piperacillin is stable for 48 hours in both D5W and NS when stored in polypropylene (B1209903) syringes at room temperature. gerpac.eu However, other reports suggest that the choice of solvent can be critical, especially for extended infusions. mdpi.com

Buffering Agents: The use of buffering agents, such as citrate, can significantly enhance stability by maintaining an optimal pH. Piperacillin/tazobactam (B1681243) stability was found to be significantly improved when a 0.3% w/v citrate-buffered saline at pH 7 was used as the diluent compared to standard 0.9% w/v saline. researchgate.net

Matrix Composition: The presence of other substances can influence degradation. For example, tazobactam, a β-lactamase inhibitor often co-formulated with piperacillin, appears to have a slight adverse effect on the stability of piperacillin. researchgate.net Furthermore, the matrix in which the antibiotic is dissolved, such as human plasma, can also impact stability, with studies showing significant degradation over 24 hours at room temperature. asm.org

Solvent/MatrixConcentration (Piperacillin)TemperatureDurationStability (% Remaining)Reference
0.9% NaCl125 mg/mLRoom Temp48 h> 90% gerpac.eu
D5W125 mg/mLRoom Temp48 h> 90% gerpac.eu
0.3% Citrate-buffered Saline (pH 7)Not Specified2-8°C then 32°C13 days + 24 h> 95% researchgate.net
Human PlasmaNot SpecifiedRoom Temp24 h~51% asm.org

Theoretical Mechanistic Studies of Beta-Lactam Ring Opening

The cleavage of the four-membered β-lactam ring is the pivotal event in the degradation of piperacillin. This process can be catalyzed by enzymes (β-lactamases) or occur through chemical hydrolysis under various conditions, particularly in acidic or alkaline aqueous solutions. plos.orgbenthamdirect.comnih.gov Theoretical and computational chemistry have provided significant insights into the mechanisms of this ring-opening reaction, primarily by studying model penicillin compounds that share the fundamental bicyclic core structure with piperacillin. benthamdirect.com

Computational studies, utilizing methods such as Density Functional Theory (DFT), ab initio calculations, and hybrid Quantum Mechanics/Molecular Mechanics (QM/MM), have explored the energetics and transition states of the hydrolysis reaction. benthamdirect.comresearchgate.netnih.gov These studies help to elucidate the inherent reactivity of the strained amide bond within the β-lactam ring. acs.org

Acid-Catalyzed Hydrolysis: Under acidic conditions, theoretical models for Penicillin G suggest a likely hydrolysis mechanism that involves the participation of the molecule's own carboxyl group. researchgate.netnih.gov The process is thought to begin with the protonation of the oxygen atom on the β-lactam ring. researchgate.netnih.gov This initial step is followed by a nucleophilic attack by a water molecule. The molecule's side-chain carboxyl group plays a crucial catalytic role by facilitating hydrogen transfer during this process. researchgate.netnih.gov The participation of the carboxyl group is believed to be a key feature in the hydrolysis of many penicillin and cephalosporin (B10832234) antibiotics. researchgate.net

Alternative theoretical pathways have also been examined. Ab initio molecular orbital calculations on model penam (B1241934) structures have compared an "N-protonation" pathway (where a proton is transferred to the nitrogen atom of the ring) with the "O-protonation" pathway. cdnsciencepub.com These calculations suggest that the N-protonation mechanism is energetically more favorable by over 5 kcal/mol. cdnsciencepub.com The presence of the 3α-carboxylate group, as found in penicillins, was calculated to lower the activation energy by an additional 5 kcal/mol, highlighting its role in facilitating hydrolysis. cdnsciencepub.com

Alkaline and Neutral Hydrolysis: In alkaline solutions, the hydrolysis mechanism is understood to proceed via the formation of a tetrahedral intermediate. benthamdirect.comacs.org This is initiated by the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon of the β-lactam ring. acs.org For neutral hydrolysis, theoretical studies on model β-lactams show that the presence of an ancillary water molecule can lower the free-energy barriers for the reaction. acs.org Both concerted (single step) and stepwise mechanisms have been described, with the favorability of each potentially depending on the specific molecular environment. acs.org

The following table summarizes findings from a quantum chemical study on Penicillin G, which serves as a model for understanding the hydrolysis of piperacillin. It presents calculated Gibbs free energies of activation (ΔG‡) and rate constants for different proposed hydrolysis pathways under weakly acidic conditions.

Hydrolysis PathwayDescriptionCalculated ΔG‡ (kcal/mol)Calculated Rate Constant, k (s⁻¹) at 298.15 K
Pathway 1Protonation of β-lactam oxygen, with participation of the carboxyl group and one water molecule.25.61.8 x 10⁻⁶
Pathway 2Protonation of β-lactam nitrogen, with participation of the carboxyl group and one water molecule.27.81.1 x 10⁻⁸
Pathway 3Hydrolysis of the neutral form with participation of two water molecules.34.42.0 x 10⁻¹³

Data derived from quantum chemical predictions for Penicillin G hydrolysis, which provides a theoretical model for the behavior of similar β-lactam structures like piperacillin. researchgate.netnih.gov

Synthetic Strategies and Production Methodologies for Research Applications

Chemical Synthesis Approaches

Chemical synthesis provides a direct and controllable route to Monodecarboxy Piperacilloic Acid. These methods typically involve multi-step processes starting from well-defined precursors and allow for structural modifications. The core of these approaches often mirrors the initial stages of piperacillin (B28561) synthesis, followed by steps that induce the specific degradation to the target molecule.

The foundational structure of penicillins, 6-aminopenicillanic acid (6-APA), serves as the primary starting material for the semi-synthesis of piperacillin and, by extension, its derivatives. softbeam.net The synthesis involves the acylation of the 6-amino group of the 6-APA nucleus. google.commdpi.com

In a typical synthesis of piperacillin, 6-APA or its derivative ampicillin (B1664943) is reacted with an activated side-chain molecule, 4-ethyl-2,3-dioxo-1-piperazine carbonyl chloride (EDPC), in a condensation reaction. sci-hub.seresearchgate.netwikipedia.org The formation of impurities, including penicilloic acids, is a known consequence of this process, arising from the hydrolysis of the β-lactam ring. daicelpharmastandards.comnih.gov

To specifically synthesize this compound, a strategy would involve:

Synthesis of Piperacillin : Performing the acylation of a 6-APA precursor with EDPC under conditions known to produce piperacillin. google.com

Controlled Hydrolysis : Subjecting the synthesized piperacillin to controlled hydrolysis (e.g., using acidic or basic conditions) to open the β-lactam ring, forming Piperacilloic Acid. mdpi.com

Decarboxylation : Inducing decarboxylation of Piperacilloic Acid to yield the final product, this compound. This step is often promoted by heat or specific pH conditions.

This stepwise approach allows for the isolation of the target compound, which is essential for its use as a pure analytical standard.

Catalysts play a vital role in directing reaction pathways, improving yields, and enabling milder reaction conditions. In the context of synthesizing piperacillin derivatives, various catalysts can be employed.

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is a non-nucleophilic, sterically hindered organic base that has been identified as an effective catalyst for condensation reactions in the synthesis of piperacilloic acid. taylorandfrancis.com Its use can improve reaction efficiency and reduce the energy consumption of the process by allowing for milder conditions. DBU can also be used in conjunction with other catalytic systems, such as in palladium-catalyzed reactions or coupled with ionic liquids to enhance performance. taylorandfrancis.comrsc.org

The proposed mechanism for a DBU-catalyzed reaction often involves the activation of one of the reactants, facilitating the key bond-forming step. For instance, it can act as a base to deprotonate a component or as a nucleophilic catalyst in certain esterification reactions. taylorandfrancis.comresearchgate.net

Catalyst SystemRole in SynthesisPotential Advantage
DBU Base catalyst for condensation reactionsMilder reaction conditions, improved efficiency.
PdCl2(MeCN)2 / BINAP Transition metal catalyst for coupling reactionsHigh efficiency in forming specific carbon-carbon or carbon-heteroatom bonds. taylorandfrancis.com
DBU / Ionic Liquid Dual catalytic systemHigh performance and reusability, enabling greener chemistry. rsc.org

Chemo-Enzymatic and Biotechnological Syntheses

Chemo-enzymatic synthesis integrates the high selectivity of biological catalysts (enzymes) with the versatility of chemical reactions. beilstein-journals.orgnih.gov This hybrid approach can offer significant advantages, including milder reaction conditions, fewer side products, and higher stereoselectivity.

A plausible chemo-enzymatic route to this compound could involve:

Enzymatic Production of Precursor : Utilizing penicillin acylase to enzymatically deacylate penicillin G or V, which is a highly efficient and standard industrial method for producing the 6-APA nucleus. softbeam.net

Chemical Acylation : Chemically acylating the 6-APA with the piperacillin side chain (EDPC) to form the parent antibiotic. researchgate.net

Enzymatic Hydrolysis : Employing a specific enzyme, such as a β-lactamase, under highly controlled conditions to selectively hydrolyze the β-lactam ring of piperacillin to form Piperacilloic Acid. While β-lactamases are typically associated with antibiotic resistance, their catalytic action can be harnessed for synthetic purposes. wikipedia.org

Chemical Decarboxylation : The final conversion to this compound would likely be achieved through a conventional chemical method, such as controlled heating.

Microreactors are increasingly seen as ideal platforms for conducting chemo-enzymatic cascade reactions, as they offer enhanced control over mass and heat transfer, leading to cleaner and more efficient processes. researchgate.net

Optimization of Synthetic Yields and Purity for Analytical Standards

The production of an analytical reference standard demands exceptionally high purity. Optimization of the synthesis is therefore not just about maximizing yield but, more importantly, about minimizing other impurities to achieve a purity level often exceeding 95-99%. google.com

Key parameters that are systematically varied and optimized include:

pH : The stability of piperacillin and its degradation pathways are highly pH-dependent. mdpi.com For instance, the synthesis of piperacillin acid is optimized by controlling the pH between 6.0 and 9.0 during the reaction phase and adjusting it to 1.5-2.0 during crystallization to maximize purity. google.comgoogle.com

Temperature : Lower temperatures (e.g., 0-10°C) are often used during the acylation reaction to reduce the rate of degradation and side reactions. google.com Conversely, controlled heating might be used to promote the final decarboxylation step.

Solvent System : The choice of solvent is critical for both the reaction and the purification. Solvents like ethyl acetate, acetone, and ethanol (B145695) are used in the crystallization step to effectively remove unwanted materials and isolate the pure product. google.com

Reaction Time : Optimizing reaction time is a balance between achieving complete conversion of starting materials and preventing the formation of further degradation products. sci-hub.se

High-Performance Liquid Chromatography (HPLC) is the primary analytical technique used to assess the purity of the final product against a certified reference standard. daicelpharmastandards.com Method validation according to established guidelines ensures the reliability of the purity assessment.

ParameterOptimized Condition (Piperacillin Synthesis Example)Effect on Purity/Yield
Reaction pH 6.0 - 9.0Stabilizes reactants and intermediates, preventing side reactions. google.com
Crystallization pH 1.5 - 2.0Maximizes precipitation of the desired product while keeping impurities in solution. google.com
Reaction Temperature 0 - 10 °CMinimizes thermal degradation of the β-lactam ring. google.com
Purity Achieved >99.8%Demonstrates the effectiveness of optimized control parameters. google.com
Yield Achieved ~98%High conversion and efficient isolation. google.com

Scalability Considerations for Research Material Production

Scaling the synthesis of a fine chemical like this compound from the milligram-scale needed for initial identification to the gram- or kilogram-scale required for broader research use presents significant challenges. sci-hub.se The primary goal is to increase production volume without sacrificing the high purity achieved at the laboratory scale.

A key modern technology addressing scalability is the use of microreactors for continuous flow synthesis. researchgate.net Studies on scaling up piperacillin synthesis have shown that transitioning from traditional batch reactors to microreactor systems can lead to dramatic improvements. sci-hub.seresearchgate.net

Advantages of Microreactors for Scalability:

Enhanced Safety and Control : The small internal volume and high surface-area-to-volume ratio allow for superior control over reaction temperature and mixing, which is critical for sensitive reactions. researchgate.net

Improved Purity and Yield : Continuous flow processing often results in shorter reaction times and less back-mixing, which significantly reduces the formation of impurities. In one study, using a microreactor decreased key impurities by over 75% compared to a traditional tank reactor. researchgate.netresearchgate.net

Seamless Scaling : Scale-up can often be achieved by "numbering-up" (running multiple microreactors in parallel) or by selective dimension enlarging, which maintains the favorable microscale effects. researchgate.net

Predictive Modeling : Computational Fluid Dynamics (CFD) simulations are used to model fluid flow and reaction kinetics within the microreactor, allowing for the prediction of optimal operating conditions for larger-scale systems, thereby reducing experimental costs and time. sci-hub.seresearchgate.net

Research has demonstrated the successful scaling of piperacillin synthesis from a 15-gram batch to a 1-kilogram batch by enlarging microreactor dimensions and extending the reaction time, achieving a final product with >99.7% purity. sci-hub.seresearchgate.net This methodology is directly applicable to the scalable production of its impurities for research purposes.

Advanced Analytical Characterization and Quantification in Complex Matrices

Spectroscopic Methodologies for Structural Confirmation and Elucidation

Spectroscopic techniques are fundamental in confirming the molecular structure of Monodecarboxy Piperacilloic Acid. These methods provide detailed information regarding the atomic and molecular composition of the compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of organic molecules, offering detailed insights into the hydrogen (¹H NMR) and carbon (¹³C NMR) skeletons. For this compound, NMR is utilized to confirm its identity and structure, distinguishing it from Piperacillin (B28561) and its primary degradation product, Piperacilloic Acid.

The ¹H NMR spectrum provides data on the different types of protons and their immediate chemical environments, while the ¹³C NMR spectrum reveals the number and types of carbon atoms. The key structural change from Piperacilloic Acid to this compound is the loss of a carboxylic acid group. This change would be reflected in the NMR spectra, most notably by the disappearance of the signal corresponding to the carboxylic acid proton in ¹H NMR and the carboxyl carbon in ¹³C NMR. The chemical shifts of nearby protons and carbons would also be affected, providing definitive evidence for the decarboxylation reaction.

Table 1: Predicted NMR Data for this compound This table presents predicted chemical shifts. Actual experimental values may vary based on solvent and conditions.

Nucleus Predicted Chemical Shift Range (ppm) Key Structural Assignments
¹H NMR7.0 - 8.0Aromatic protons on the phenyl ring
¹H NMRAliphatic RegionsProtons on the piperazine (B1678402) and thiazolidine (B150603) rings
¹H NMRAliphatic RegionDistinct signals for the ethyl group on the piperazine ring
¹³C NMR> 160Carbonyl carbons in the piperazine and amide groups
¹³C NMR110 - 140Aromatic carbons of the phenyl ring
¹³C NMR20 - 70Aliphatic carbons in the thiazolidine and piperazine rings

Mass Spectrometry (MS) is a highly sensitive technique crucial for determining the molecular weight and elemental composition of molecules. It is instrumental in identifying degradation products like this compound and elucidating the degradation pathways of the parent drug. Electrospray ionization (ESI) is a frequently used soft ionization technique for analyzing such compounds, as it minimizes fragmentation during the ionization process, allowing for the clear observation of the molecular ion.

For this compound, MS analysis confirms its molecular weight of approximately 491.56 g/mol and molecular formula of C22H29N5O6S. lgcstandards.comveeprho.com By comparing the mass of this impurity to that of Piperacillin and Piperacilloic Acid, analysts can confirm the specific chemical transformations occurring, such as the hydrolytic opening of the β-lactam ring followed by decarboxylation. Further analysis of the fragmentation patterns produced in tandem MS (MS/MS) experiments allows for the detailed structural confirmation of the impurity.

Chromatographic Separation Techniques for Purity Assessment and Quantitative Analysis

Chromatographic methods are essential for separating this compound from the active pharmaceutical ingredient (API) and other related substances in a sample.

High-Performance Liquid Chromatography (HPLC) is the primary technique for the analysis of this compound in pharmaceutical settings. As a key impurity of Piperacillin, stability-indicating HPLC methods are developed and validated to separate and quantify it effectively. These methods are vital for the quality control of Piperacillin drug products, ensuring that the level of this and other impurities remains within predefined safety limits.

HPLC method development focuses on optimizing parameters such as the mobile phase composition, column type, and detector wavelength to achieve a robust separation between Piperacillin, this compound, and other degradation products. The use of Ultra-High-Performance Liquid Chromatography (UHPLC), an advancement over conventional HPLC, offers significantly improved resolution, higher sensitivity, and faster analysis times, making it highly suitable for analyzing complex impurity profiles.

Table 2: Summary of Analytical Techniques for this compound

Technique Primary Application Key Findings/Information Obtained
¹H & ¹³C NMRStructural ElucidationConfirms carbon-hydrogen framework and absence of the carboxyl group.
Mass Spectrometry (MS)Molecular Weight Determination & IdentificationConfirms molecular formula (C22H29N5O6S) and weight (491.56 g/mol ). lgcstandards.comveeprho.com
HPLC / UHPLCImpurity Profiling & QuantificationSeparates and quantifies the impurity in pharmaceutical formulations.
Capillary Electrophoresis (CE)Characterization of Charged SpeciesOffers an alternative method for separation and analysis based on charge and size. nih.govnih.gov

Gas Chromatography (GC) is generally not a suitable method for the direct analysis of this compound. The compound is a relatively large, polar, and non-volatile molecule, making it incompatible with the high temperatures required for GC analysis. Direct injection would lead to thermal degradation rather than volatilization.

While it is theoretically possible to perform a chemical derivatization to convert the non-volatile analyte into a more volatile derivative suitable for GC, this approach is not commonly employed for this type of analysis. The complexity of the derivatization reaction and the availability of more direct and robust liquid chromatography methods make GC a less practical choice.

Electrophoretic Methods for Characterization (e.g., Capillary Electrophoresis)

Capillary Electrophoresis (CE) provides an alternative and powerful technique for the separation and characterization of ionic species. nih.gov It separates compounds based on their charge-to-size ratio in an electrolyte-filled capillary under the influence of an electric field.

Given that this compound is a carboxylic acid, its charge will be pH-dependent, making it an ideal candidate for CE analysis. CE can offer high separation efficiency and requires only very small sample volumes. Recent advancements have demonstrated the successful use of CE coupled with Mass Spectrometry (CE-MS) for the sensitive analysis of acidic metabolites. nih.gov This hyphenated technique could be applied to the analysis of this compound in complex biological matrices, providing both separation and definitive identification. nih.gov

Method Validation for Reproducibility and Accuracy in Research

The robust validation of analytical methods is a critical prerequisite for the reliable quantification of pharmaceutical compounds and their related substances in research and quality control settings. For this compound, a known degradation product and impurity of the antibiotic Piperacillin, ensuring the accuracy and reproducibility of its measurement is essential for monitoring the stability and purity of the parent drug. lgcstandards.com While specific validation studies focusing exclusively on this compound are not extensively detailed in published literature, the principles are thoroughly demonstrated in the numerous stability-indicating methods developed for Piperacillin. These methods are validated according to International Conference on Harmonisation (ICH) guidelines to prove they can accurately measure Piperacillin while separating it from its degradation products, including Piperacilloic Acid and its derivatives like this compound. who.intjchr.org

High-Performance Liquid Chromatography (HPLC), particularly in reversed-phase (RP-HPLC) mode with UV detection, is the predominant technique for this purpose. who.int More advanced methods using Ultra-High-Performance Liquid Chromatography (UHPLC) and tandem mass spectrometry (LC-MS/MS) are also employed for enhanced sensitivity and resolution, especially in complex biological matrices like human plasma. mdpi.comnih.gov

The validation process encompasses several key parameters to establish the method's performance and reliability.

Linearity

Linearity demonstrates the direct proportionality between the concentration of an analyte and the analytical instrument's response. This is typically assessed by analyzing a series of standards across a specified concentration range. The data is then evaluated using linear regression analysis, with the correlation coefficient (r²) being a key indicator of the fit. For methods analyzing Piperacillin and its related substances, linearity is consistently established with high correlation coefficients, typically exceeding 0.999. who.intjchr.org

AnalyteMatrix/MethodLinearity Range (µg/mL)Regression EquationCorrelation Coefficient (r²)Source
PiperacillinInjectable Formulation (RP-HPLC)10 - 96y = 513041x + 8441330.9992 who.int
PiperacillinDosage Form (RP-HPLC)16 - 80y = 29.456x - 3.22770.999 jchr.org
Tazobactam (B1681243)Dosage Form (RP-HPLC)02 - 10y = 49.211x + 16.5480.999 jchr.org
PiperacillinHuman Plasma (HPLC-UV)0.5 - 400Not specified> 0.99 mdpi.comnih.gov
TazobactamHuman Plasma (HPLC-UV)1 - 100Not specified> 0.99 mdpi.comnih.gov

Accuracy

Accuracy refers to the closeness of the measured value to the true value. It is commonly determined through recovery studies, where a known amount of the analyte is added (spiked) into a matrix and then analyzed. The percentage of the spiked amount that is detected (% recovery) indicates the method's accuracy. For pharmaceutical analysis, recovery values are typically expected to be within 98-102%. ijpsm.com

AnalyteSpiked LevelMean % RecoveryAcceptance CriteriaSource
Piperacillin50%99.54%98 - 102% ijpsm.com
100%99.68%
150%99.87%
Tazobactam50%99.43%
100%99.71%
150%99.92%

Precision

Precision measures the degree of agreement among individual test results when a method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the Relative Standard Deviation (%RSD) or Coefficient of Variation (%CV). Precision is evaluated at two levels:

Intra-day Precision (Repeatability): Assesses variability within the same day under the same operating conditions.

Inter-day Precision (Intermediate Precision): Assesses variability on different days, with different analysts, or on different equipment.

For bioanalytical methods, precision within ±20% is often considered acceptable, while for pharmaceutical dosage forms, the %RSD is generally required to be less than 2%. jchr.orgmdpi.com

AnalyteMatrix/MethodPrecision TypeResult (%RSD or %CV)Source
PiperacillinDosage Form (RP-HPLC)Repeatability&lt; 2% jchr.org
TazobactamDosage Form (RP-HPLC)Repeatability&lt; 2% jchr.org
PiperacillinInjectable Formulation (RP-HPLC)Intra- & Inter-assay&lt; 2% who.int
TazobactamInjectable Formulation (RP-HPLC)Intra- & Inter-assay&lt; 2% who.int
PiperacillinHuman Plasma (HPLC-UV)Intra- & Inter-dayWithin ±20% mdpi.com
TazobactamHuman Plasma (HPLC-UV)Intra- & Inter-dayWithin ±20% mdpi.com

Limits of Detection (LOD) and Quantification (LOQ)

The Limit of Detection (LOD) is the lowest concentration of an analyte that can be reliably detected by the analytical method, though not necessarily quantified with acceptable accuracy and precision. The Limit of Quantification (LOQ) is the lowest concentration that can be measured with acceptable levels of accuracy and precision. These parameters are crucial for the analysis of impurities and degradation products, which are often present at very low levels.

AnalyteMethodLOD (µg/mL)LOQ (µg/mL)Source
PiperacillinRP-HPLC0.2580.784 jchr.org
TazobactamRP-HPLC0.1430.435 jchr.org
PiperacillinFluorometry of degradation product0.00234Not Specified nih.gov

Stability, Reactivity, and Further Degradation of Monodecarboxy Piperacilloic Acid

Intrinsic Stability under Varied Environmental and Experimental Conditions

The intrinsic stability of monodecarboxy piperacilloic acid is closely linked to the conditions that lead to its formation from its precursor, piperacilloic acid. Piperacilloic acid itself is a product of the hydrolysis of the β-lactam ring in piperacillin (B28561). While piperacilloic acid is generally more stable than its parent compound, it is susceptible to further degradation, particularly through decarboxylation, to form this compound. This reaction is often facilitated by heat or alkaline conditions.

The stability of β-lactam degradation products often follows a U-shaped curve with respect to pH, exhibiting the greatest stability at near-neutral pH. It can be inferred that this compound would exhibit similar pH-dependent stability, with accelerated degradation under acidic or alkaline conditions. Temperature is another critical factor, with elevated temperatures likely increasing the rate of any further degradation reactions.

Table 1: Inferred Stability of this compound under Different Conditions

ConditionInferred Stability of this compound
Neutral pH (approx. 7)Relatively Stable
Acidic pH (< 7)Likely less stable, potential for further reactions
Alkaline pH (> 7)Likely less stable, potential for further reactions
Low Temperature (e.g., refrigeration)Increased Stability
Elevated Temperature (e.g., room temp. or higher)Decreased Stability, increased degradation

Pathways of Secondary Degradation Product Formation

Once formed, this compound is not necessarily an inert final product. It can potentially undergo further chemical transformations, leading to a variety of secondary degradation products.

Decarboxylation Mechanisms and Resulting Derivatives

This compound is itself the result of a decarboxylation reaction, where piperacilloic acid loses a carboxyl group. While the primary decarboxylation has already occurred to form this compound, the potential for further decarboxylation at other sites on the molecule, though less likely under normal conditions, cannot be entirely ruled out, especially under forcing conditions of extreme heat or pH.

Isomerization Processes and Structural Rearrangements

Isomerization, the process by which a molecule transforms into an isomer with a different atomic arrangement, is a known phenomenon for piperacilloic acid. It is plausible that this compound could also undergo isomerization, leading to diastereomers with different stereochemical configurations. Such rearrangements could be influenced by factors like pH and the presence of catalysts. These isomers would have the same molecular formula and weight but could be distinguished by analytical techniques like chromatography.

Oxidative and Reductive Transformation Pathways

The susceptibility of this compound to oxidation and reduction is not well-documented in publicly available literature. However, based on the degradation pathways of the parent compound, piperacillin, it is known that oxidative conditions can lead to the formation of various degradation products. researchgate.net It is reasonable to hypothesize that the functional groups present in this compound could be susceptible to oxidative attack, potentially leading to hydroxylated or other oxidized derivatives. Reductive pathways are less commonly reported for β-lactam degradation under typical environmental conditions.

Influence of Environmental Factors on Compound Persistence

Photodegradation Pathways

Studies on the photodegradation of piperacillin have shown that it is susceptible to degradation under simulated sunlight. researchgate.net The primary reaction is often the hydrolysis of the β-lactam ring, leading to piperacilloic acid. mdpi.com It is plausible that this compound, as a subsequent degradation product, could also undergo photodegradation. The presence of chromophores within its structure would determine its ability to absorb UV radiation and subsequently degrade. The specific photodegradation products of this compound have not been extensively studied, but could involve further fragmentation or transformation of the molecule. The half-life of piperacillin under simulated sunlight has been reported to be between 3.2 and 7.0 hours, suggesting that its degradation products may also have limited persistence under direct sunlight. researchgate.net

Hydrolysis in Aqueous Systems

This compound is a known degradation product of piperacilloic acid, which itself is formed from the hydrolysis of the parent antibiotic, piperacillin. The stability of this compound in aqueous systems is intrinsically linked to the degradation pathways of its precursor, piperacilloic acid.

While specific kinetic studies on the hydrolysis of this compound are not extensively detailed in publicly available literature, its formation from piperacilloic acid provides insight into its stability. The conditions that promote the degradation of piperacilloic acid to its monodecarboxylated form are key to understanding the appearance and persistence of this compound in aqueous solutions.

The degradation of β-lactam antibiotics, including the formation of their various degradation products, is known to be significantly affected by pH. Generally, the degradation rate of these antibiotics follows a U-shaped curve with respect to pH, showing greater stability at near-neutral pH. Both acidic and alkaline conditions can catalyze the degradation of piperacillin to piperacilloic acid. Subsequently, alkaline conditions, in particular, are reported to promote the decarboxylation of piperacilloic acid.

Temperature is another critical factor. Elevated temperatures accelerate the degradation of piperacillin and its derivatives. For instance, storage at higher temperatures has been shown to increase the rate of piperacillin degradation, and it is under such stress conditions, including heat, that the formation of secondary degradation products like this compound is more likely.

Table 1: Factors Influencing the Formation of this compound in Aqueous Systems

FactorInfluence on FormationNotes
pH Alkaline conditions promote the decarboxylation of piperacilloic acid. The degradation of the parent compound, piperacillin, is catalyzed by both acidic and alkaline conditions.
Temperature Elevated temperatures accelerate the degradation of piperacilloic acid. The formation of this compound is more likely under conditions of heat stress.
Precursor Formed from the decarboxylation of piperacilloic acid. Piperacilloic acid is the initial hydrolysis product of piperacillin.

Computational Modeling of Stability and Reactivity Profiles

Computational modeling serves as a powerful tool for investigating the structure, stability, and reactivity of molecules at an atomic level, offering insights that complement experimental data. While specific computational studies focusing exclusively on this compound are not widely reported, the methodologies applied to its parent compound, piperacillin, and its primary degradation product, piperacilloic acid, are directly applicable.

Future computational research on this compound could employ several established methods:

Quantum Chemistry Calculations: Techniques such as Density Functional Theory (DFT) could be utilized to examine the electronic structure and reactivity of this compound. Such calculations can help elucidate the mechanisms of its formation from piperacilloic acid and predict its susceptibility to further degradation. By modeling the reaction pathway of decarboxylation, researchers can identify transition states and activation energies, providing a deeper understanding of the reaction kinetics.

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the conformational dynamics of this compound in aqueous solutions. These simulations can model how the molecule interacts with its environment over time, which is crucial for understanding its stability. Furthermore, MD simulations can be used to study the interaction of this compound with other molecules, which may be relevant in more complex systems.

Table 2: Potential Computational Modeling Approaches for this compound

Modeling TechniquePotential ApplicationScientific Insight Provided
Density Functional Theory (DFT) Elucidation of electronic structure and reactivity. Understanding of degradation mechanisms and reaction kinetics.
Molecular Dynamics (MD) Simulations Analysis of conformational dynamics in aqueous solution.Insights into stability and intermolecular interactions.

Role in Antimicrobial Resistance Research and Beta Lactamase Studies

Function as a Model Compound for Beta-Lactam Hydrolysis Investigations

The study of beta-lactam antibiotic degradation is fundamental to understanding their stability and efficacy. Piperacilloic acid, the precursor to Monodecarboxy Piperacilloic Acid, serves as a valuable model compound for investigating the hydrolysis of the beta-lactam ring—the core structural feature responsible for the antibacterial activity of penicillins. This hydrolytic cleavage, which can be chemically or enzymatically driven, inactivates the antibiotic.

This compound is formed through the subsequent decarboxylation of piperacilloic acid, representing a further step in the degradation pathway. By monitoring the formation of both piperacilloic acid and this compound, researchers can meticulously study the kinetics and pathways of piperacillin (B28561) degradation under various conditions, such as different pH levels and temperatures. This knowledge is critical for optimizing the formulation and storage of piperacillin to maintain its therapeutic effectiveness. The alkaline hydrolysis of beta-lactams, leading to the formation of inactive penicilloic acid derivatives, is a well-established reaction used in quality control to assess the stability of these antibiotics. mdpi.com

Interactions with Bacterial Enzymes and Penicillin-Binding Proteins (PBPs) in Mechanistic Context

The bactericidal action of piperacillin is achieved by its binding to and inactivation of penicillin-binding proteins (PBPs), which are essential enzymes for the synthesis of the bacterial cell wall. This interaction involves the acylation of a serine residue in the active site of the PBP by the strained beta-lactam ring, forming a stable covalent bond that effectively inhibits the enzyme. mdpi.com

Once piperacillin is hydrolyzed to piperacilloic acid, this critical ability to acylate PBPs is lost, rendering the molecule inactive. However, research has shown that some hydrolyzed products, such as (5S)-Penicilloic Acid, can still bind non-covalently to the active site of PBPs like PBP3 from Pseudomonas aeruginosa. This non-inhibitory binding makes these degradation products, including by extension the piperacilloic acid family, useful tools for:

Mapping PBP Active Sites: As non-reactive analogs, they allow for the study of the initial binding interactions within the PBP active site without the complication of a subsequent chemical reaction.

Structural Biology Studies: The formation of stable, non-covalent complexes with PBPs facilitates co-crystallization experiments, which can provide high-resolution structural data of the enzyme's active site. This information is invaluable for the rational design of new PBP inhibitors that may operate through novel mechanisms.

This compound, as a terminal, inactive degradation product, serves as a crucial negative control in these mechanistic studies, helping to delineate the structural requirements for both binding and inactivation of PBPs.

Implications for Understanding Beta-Lactamase Inhibition Mechanisms (in relation to parent drug)

The primary mechanism of bacterial resistance to beta-lactam antibiotics is the production of beta-lactamase enzymes, which hydrolyze the beta-lactam ring and inactivate the drug. nih.gov The formation of piperacilloic acid and its subsequent degradation product, this compound, is the direct result of this enzymatic action.

To counter this resistance, piperacillin is often co-administered with a beta-lactamase inhibitor, such as tazobactam (B1681243). frontiersin.orgnih.gov These inhibitors are designed to be preferentially attacked by beta-lactamases, thereby protecting the active antibiotic. mdpi.com Beta-lactamase inhibitors can act via several mechanisms, including forming a stable acyl-enzyme intermediate or becoming "suicide inhibitors" that permanently inactivate the enzyme through secondary chemical reactions. frontiersin.org

The study of piperacillin's degradation products, including this compound, is therefore intrinsically linked to understanding the efficacy of beta-lactamase inhibitors. By quantifying the reduction in the formation of these degradation products in the presence of an inhibitor, researchers can assess the inhibitor's effectiveness in protecting the parent drug from enzymatic destruction. This has significant implications for:

Developing new beta-lactamase inhibitors: Understanding the complete degradation pathway of piperacillin helps in designing more potent inhibitors that can effectively thwart a wider range of beta-lactamases. frontiersin.orgmdpi.com

Optimizing combination therapies: Research into the synergy between piperacillin and inhibitors like clavulanic acid and tazobactam helps define the concentrations needed to protect the antibiotic and overcome resistance. nih.govnih.gov

Comparative Studies with Other Penicilloic Acid Derivatives

This compound is one of several degradation products and impurities associated with piperacillin. Comparative studies of these related molecules provide a more comprehensive understanding of the antibiotic's stability and degradation profile.

Compound NameRelationship to PiperacillinSignificance in Research
Piperacilloic Acid Primary, inactive hydrolysis product. Serves as a model for hydrolysis studies and for investigating non-covalent interactions with PBPs.
This compound Secondary degradation product, formed from the decarboxylation of piperacilloic acid. Represents a further stage of inactivation and is a marker for the complete degradation pathway.
Piperacillin Penicilloic Acid Isomers Stereoisomers of piperacilloic acid formed during degradation. Their presence highlights the chemical complexity of the degradation process and they can be used to study the stereospecificity of enzyme interactions.
Acetylated Penicilloic Acid of Piperacillin An impurity found in piperacillin formulations. These derivatives often exhibit enhanced stability in acidic conditions, making them persistent impurities that require monitoring.

These comparative analyses are essential for pharmaceutical impurity profiling and for developing more stable beta-lactam antibiotic formulations. The distinct chemical properties of each derivative influence their behavior in analytical methods and their potential interactions within biological systems.

Environmental Occurrence, Fate, and Ecotoxicological Relevance

Detection and Quantification in Environmental Compartments (e.g., Wastewater, Soil)

The detection and quantification of monodecarboxy piperacilloic acid in environmental matrices like wastewater and soil are crucial for assessing its prevalence and potential risks. While specific environmental monitoring data for this compound is limited, analytical techniques used for the parent compound, piperacillin (B28561), and its other degradation products are applicable.

High-Performance Liquid Chromatography (HPLC), particularly in the reversed-phase mode (RP-HPLC), is a cornerstone technique for the analysis of piperacillin and its impurities, including this compound, in pharmaceutical formulations. These methods often utilize C8 or C18 columns and a mobile phase consisting of an aqueous buffer and an organic solvent such as methanol (B129727) or acetonitrile. For enhanced sensitivity and selectivity, especially in complex matrices like wastewater, Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method. csic.esnih.gov LC-MS/MS allows for the identification and quantification of analytes at very low concentrations, often in the nanogram per liter (ng/L) to microgram per liter (µg/L) range. csic.esnih.gov

Biotransformation by Microbial Communities in Natural and Engineered Systems

The biotransformation of this compound by microbial communities is a key factor in determining its persistence in the environment. However, specific studies on the microbial degradation of this particular compound are scarce. Much of the available research focuses on the parent antibiotic, piperacillin, or on β-lactam antibiotics as a class.

Under aerobic conditions, such as those found in the activated sludge process of wastewater treatment plants, the biodegradation of many antibiotics can occur. researchgate.net Research on the biodegradation of piperacillin in laboratory-scale tests has shown that while the parent compound can be eliminated, it can also lead to the formation of stable transformation products. acs.org For piperacillin, a "dead-end transformation product" resulting from the hydrolysis of the β-lactam ring has been reported, which is consistent with the structure of piperacilloic acid. This suggests that while the initial transformation from piperacillin occurs, further aerobic biodegradation of the resulting piperacilloic acid may be limited. Specific aerobic degradation pathways for this compound have not been detailed in the available literature.

Anaerobic conditions, prevalent in environments such as sediments, flooded soils, and anaerobic digesters in wastewater treatment plants, can also influence the fate of antibiotic transformation products. theseus.fiepa.gov For some antibiotics, anaerobic degradation can be a significant removal pathway. mdpi.com However, for β-lactam antibiotics, the efficiency of anaerobic degradation can be lower compared to aerobic processes. mdpi.com There is currently a lack of specific information regarding the anaerobic transformation processes and pathways for this compound.

Abiotic Degradation in Environmental Systems

Abiotic degradation processes, namely hydrolysis and photolysis, play a significant role in the transformation of β-lactam antibiotics and their degradation products in the environment.

Hydrolysis: The formation of this compound is itself a result of the hydrolysis of the β-lactam ring of piperacillin. This reaction is influenced by pH and temperature. The degradation rate of β-lactam antibiotics generally follows a U-shaped curve with respect to pH, showing greater stability at near-neutral pH. this compound is generally considered more stable than its parent compound, piperacillin. However, it can undergo further degradation, such as decarboxylation, particularly under thermal stress or in alkaline conditions.

Photolysis: Photodegradation, or the breakdown of compounds by light, is another important abiotic process in surface waters. mdpi.com Studies on the parent compound, piperacillin, have shown that it is susceptible to photolytic degradation. europa.eu The primary reaction is the hydrolysis of the β-lactam ring, leading to the formation of products like piperacilloic acid. europa.eu While photolysis contributes to the transformation of the parent compound, specific studies on the direct photolytic degradation rates and pathways of this compound are not available.

Sorption and Mobility in Environmental Media

The sorption of a compound to soil and sediment particles determines its mobility in the environment. Compounds that sorb strongly are less mobile and less likely to contaminate groundwater, while weakly sorbing compounds are more mobile. lgcstandards.com The sorption of ionizable compounds like this compound is influenced by soil and sediment properties such as organic matter content, clay content, and pH. lgcstandards.comchromatographyonline.com

The extent of sorption is quantified by the soil-water partition coefficient (Kd) or the organic carbon-normalized sorption coefficient (Koc). d-nb.infoscispace.com For many ionizable pharmaceuticals, using the octanol-water partition coefficient (Kow) alone is not an effective predictor of sorption. nih.gov

Specific sorption coefficients (Kd or Koc) for this compound have not been reported in the reviewed scientific literature. To accurately assess its mobility, experimental determination of these parameters in various soil types would be necessary.

Advanced Research Perspectives and Future Directions

Integrated Omics Approaches for Understanding Environmental Transformations

The environmental transformation of antibiotics like piperacillin (B28561) into products such as monodecarboxy piperacilloic acid is a complex process mediated by microbial communities. Integrated "omics" technologies offer a powerful, systems-level approach to unravel these mechanisms. researchgate.net By combining genomics, transcriptomics, proteomics, and metabolomics, researchers can build a comprehensive picture of how environmental microbes interact with and degrade these compounds.

Transcriptomics can reveal which microbial genes are activated or suppressed upon exposure to piperacillin. Studies on bacteria such as Pseudomonas aeruginosa and Klebsiella pneumoniae have utilized transcriptomic analysis to identify the upregulation of genes associated with stress responses and efflux pumps when exposed to piperacillin. oup.comnih.govbiorxiv.org This approach can pinpoint the specific genetic pathways that bacteria use to defend themselves, which may include enzymatic pathways that lead to the formation of piperacilloic acid and its subsequent decarboxylation.

Proteomics provides direct evidence of the proteins being expressed by these activated genes. Proteomic analyses of Escherichia coli and Bacteroides fragilis under piperacillin stress have identified changes in the abundance of specific proteins, including those involved in energy metabolism, protein synthesis, and antibiotic resistance, such as ATP synthases that power efflux pumps. researchgate.netfrontiersin.orgnih.govdovepress.com Critically, proteomics can identify the specific enzymes—like beta-lactamases or other hydrolases—that are directly responsible for the cleavage of the piperacillin ring to form piperacilloic acid, the precursor to this compound.

Metabolomics serves to identify and quantify the small-molecule metabolites, like this compound, that are present in an environmental sample. nih.gov This technique can directly track the appearance of degradation products in complex matrices such as soil or water, confirming the transformation pathways suggested by transcriptomic and proteomic data. researchgate.net Environmental metabolomics can thus validate the complete degradation sequence from the parent antibiotic to its final byproducts in situ.

By integrating these omics fields, researchers can connect the presence of specific microbes (genomics) with the genes they express (transcriptomics), the enzymes they produce (proteomics), and the resulting chemical transformations (metabolomics). This provides a holistic understanding of the environmental fate of piperacillin and the role of this compound within this process.

Development of Novel Analytical Tools for Trace Level Detection

The detection and quantification of antibiotic degradation products in pharmaceutical formulations and environmental samples at very low concentrations require highly sensitive and specific analytical methods. While High-Performance Liquid Chromatography (HPLC) is a well-established technique for this purpose, ongoing research focuses on developing novel tools with even lower detection limits and higher throughput.

Stability-indicating HPLC methods, particularly using reverse-phase (RP) columns like C8 and C18, are fundamental for separating piperacillin from its degradation products, including piperacilloic acid and by extension, this compound. Current time information in Pittsburgh, PA, US.who.int These methods are essential for quality control in pharmaceutical manufacturing. researchgate.netoup.com

More advanced techniques are being developed for trace-level analysis:

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This method offers superior sensitivity and selectivity compared to HPLC with UV detection. A high-throughput LC-MS/MS assay has been validated for the quantification of several β-lactam antibiotics, including piperacillin, in serum, with a linear range between 0.5 and 60 µg/mL. mdpi.com This technology is directly applicable to the detection of this compound in complex biological and environmental samples where concentrations may be exceedingly low.

Fluorometry: A highly sensitive analytical method has been developed based on the formation of stable fluorescent degradation products of piperacillin. kit.edu This technique achieved a detection limit of 2.34 ng/mL, demonstrating its potential for trace analysis in samples such as human serum and urine. kit.edu Future work could adapt this approach to specifically target the unique structural features of this compound for its direct quantification.

The table below summarizes and compares key analytical methods applicable to the detection of piperacillin degradation products.

Analytical TechniqueCommon ApplicationKey AdvantagesReported Detection/Linearity Ranges
RP-HPLC Quality control, stability testingRobust, reliable, good separationLinearity for Piperacillin: 16-80 µg/ml researchgate.net
LC-MS/MS Clinical and environmental monitoringHigh sensitivity, high specificity, high-throughputLinearity for Piperacillin: 0.5-60 µg/mL mdpi.com
Fluorometry Trace analysis in biological fluidsVery high sensitivityDetection Limit for Piperacillin: 2.34 ng/mL kit.edu

This table is interactive. Click on the headers to learn more about each aspect.

Application in High-Throughput Screening for Mechanistic Insights

High-Throughput Screening (HTS) is a powerful methodology that allows for the rapid testing of thousands of different conditions to identify factors that influence a specific biological or chemical process. In the context of this compound, HTS can be applied to gain mechanistic insights into its formation and stability.

One innovative approach involves screening libraries of microorganisms or chemical compounds to see which ones accelerate or inhibit the degradation of piperacillin and piperacilloic acid. For example, a high-throughput screen of an E. coli promoter library was used to identify genes whose expression was altered by antibiotic treatment, revealing cellular mechanisms of antibiotic survival. nih.gov A similar principle could be used to screen for environmental bacteria possessing novel enzymes capable of transforming piperacillin.

The analytical bottleneck in HTS is often the measurement of the outcome in thousands of wells. The development of high-throughput analytical methods, such as the LC-MS/MS assay for β-lactams, is crucial for enabling these large-scale screens. mdpi.com By combining HTS with sensitive analytics, researchers can:

Identify specific microbial species or enzymes from environmental samples that are highly efficient at producing this compound.

Screen for environmental factors (e.g., pH, temperature, presence of metal ions) that catalyze or inhibit the degradation process.

Discover potential inhibitors of the degradation pathway, which could inform the development of more stable antibiotic formulations.

This approach provides a systematic way to move beyond studying known degradation pathways and to discover novel biological and chemical drivers of antibiotic transformation in the environment.

Theoretical Predictions of Reactivity and Interaction with Biological Systems

Computational chemistry and theoretical modeling provide powerful predictive tools for understanding the behavior of molecules like this compound without the need for extensive experimentation. These in silico methods can predict the compound's intrinsic reactivity, its stability under different environmental conditions, and its potential to interact with biological systems.

Molecular Docking and Dynamics: These techniques can simulate the interaction between a ligand (e.g., this compound) and a protein. Researchers have used molecular docking to study how β-lactam antibiotics interact with bacterial penicillin-binding proteins (PBPs) and β-lactamase enzymes. who.intcreative-proteomics.com The same approach can be applied to predict whether this compound can bind to and potentially inhibit microbial enzymes, or if its lack of a β-lactam ring renders it completely inert.

Quantum Chemistry Calculations: These methods can determine key physicochemical properties that govern reactivity. For instance, the calculation of pKa values is critical for predicting a molecule's charge state and reactivity in different pH environments. nih.gov The pKa of the carboxylic acid group on piperacilloic acid has been noted as 3.37, and similar calculations for this compound would be essential for predicting its behavior in acidic or alkaline waters. oup.com

Kinetic Modeling: The degradation of piperacillin to piperacilloic acid has been shown to follow pseudo-first-order kinetics. oup.com Theoretical models can be built upon such kinetic data to predict the formation rate and persistence of subsequent degradation products like this compound under various environmental scenarios.

The table below outlines key theoretical parameters and their significance in predicting the behavior of this compound.

Computational MethodParameter PredictedSignificance for Research
Molecular Docking Binding Affinity/ModePredicts potential interactions with microbial enzymes.
pKa Calculation Acid Dissociation ConstantDetermines charge state and reactivity at different environmental pH values. nih.gov
Kinetic Modeling Reaction Rate ConstantsPredicts the formation rate and environmental persistence of the compound. oup.com

This table is interactive. Click on the headers to learn more about each aspect.

Role in Advanced Materials Science (if applicable to degradation products as building blocks)

The application of antibiotic degradation products, such as this compound, as building blocks in advanced materials science is a largely unexplored and speculative field. Currently, there is no documented research demonstrating the use of these specific molecules for materials synthesis.

However, from a theoretical standpoint, the chemical structure of this compound possesses functional groups (e.g., carboxylic acids, amides, and a complex piperazine (B1678402) side chain) that could potentially be leveraged. Future research could hypothetically explore using such degradation products, which may be available as byproducts of pharmaceutical processes or through targeted synthesis, in several ways:

Monomers for Polymerization: The functional groups could allow the molecule to act as a monomer or a cross-linking agent in the creation of novel polymers with unique properties.

Functionalized Scaffolds: The core structure could be used as a scaffold for adding other chemical moieties, potentially leading to new compounds with applications in chelation or as specialty chemicals.

It must be emphasized that this remains a prospective area of inquiry. Significant research would be required to determine if the properties of materials derived from such building blocks would offer any advantages over existing materials and whether their synthesis would be economically viable and environmentally sound.

Q & A

Q. How is Monodecarboxy Piperacilloic Acid structurally characterized in pharmacological research?

Structural characterization typically employs nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HR-MS) to confirm molecular identity and purity. For impurities like this compound, reverse-phase HPLC coupled with UV detection is used to quantify degradation products under stress conditions (e.g., thermal, pH variations) . Stability studies should include kinetic analysis of degradation pathways, with data normalized to control conditions to isolate environmental effects .

Q. What synthetic routes are used to produce this compound for experimental studies?

Synthesis often involves β-lactam ring hydrolysis of piperacillin under controlled acidic or enzymatic conditions. Purification is achieved via column chromatography (C18 stationary phase) with mobile-phase optimization (e.g., acetonitrile/water gradients). Yield and purity are validated using LC-MS and comparative retention times against reference standards .

Advanced Research Questions

Q. How can researchers design stability studies for this compound under varying physiological conditions?

Stability protocols should simulate physiological environments (e.g., pH 1.2–7.4, 37°C) and monitor degradation kinetics using validated LC-MS/MS methods. Include controls for oxidative (H2O2), hydrolytic (buffer solutions), and photolytic stress. Data analysis should employ Arrhenius plots to extrapolate shelf-life and identify degradation hotspots in the molecular structure .

Q. What strategies resolve contradictions in reported pharmacokinetic data for this compound?

Conduct a systematic review using the PCC (Population, Concept, Context) framework:

  • Population : In vitro/in vivo models (e.g., hepatocyte metabolism studies).
  • Concept : Pharmacokinetic parameters (e.g., clearance, half-life).
  • Context : Experimental conditions (e.g., dosing regimens, species differences). Meta-analyses should assess heterogeneity via I<sup>2</sup> statistics and subgroup analyses to isolate confounding variables (e.g., assay sensitivity differences) .

Q. How can the PICO framework guide studies on this compound's interactions with biological targets?

  • Population : Bacterial enzymes (e.g., penicillin-binding proteins).
  • Intervention : Competitive inhibition assays with this compound.
  • Comparison : Native piperacillin or other β-lactamase-resistant analogs.
  • Outcome : IC50 values or binding affinity (surface plasmon resonance). Prioritize high-level evidence such as enzyme kinetics studies and crystallographic data to validate mechanistic hypotheses .

Q. What analytical methods are optimal for detecting this compound in complex biological matrices?

Untargeted metabolomics workflows using ultra-high-performance LC (UHPLC) with quadrupole-time-of-flight (Q-TOF) MS enable detection in serum or tissue homogenates. Data preprocessing should include noise reduction (e.g., wavelet transforms) and feature alignment to distinguish isobaric interferences. Multivariate analysis (PCA or OPLS-DA) identifies statistically significant metabolites .

Q. How to ensure reproducibility in studies on this compound's antimicrobial synergism?

Standardize combinatorial testing with fixed-ratio checkerboard assays (e.g., with β-lactamase inhibitors). Report fractional inhibitory concentration (FIC) indices with 95% confidence intervals. Include positive controls (e.g., clavulanic acid) and validate results across multiple bacterial strains to address variability in resistance mechanisms .

Methodological Guidelines

  • Data Contradiction Analysis : Use Cochrane systematic review protocols to assess risk of bias (e.g., RoB 2.0 tool) and GRADE criteria for evidence quality .
  • Experimental Design : Align with ICH Q1A guidelines for stability testing and EMA requirements for impurity profiling .
  • Literature Synthesis : Map existing studies using tools like PRISMA-ScR to identify gaps in mechanistic or translational research .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.